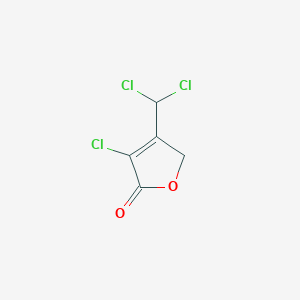

3-Chloro-4-(dichloromethyl)-2(5H)-furanone

概要

説明

3-Chloro-4-(dichloromethyl)-2(5H)-furanone is a chemical compound with the molecular formula C5H2Cl3O2 It is a chlorinated furanone derivative known for its unique structure and reactivity

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(dichloromethyl)-2(5H)-furanone typically involves the chlorination of furanone derivatives. One common method is the chlorination of 2(5H)-furanone using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity this compound.

化学反応の分析

Types of Reactions

3-Chloro-4-(dichloromethyl)-2(5H)-furanone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated furanone derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or ammonia can be used for substitution reactions, typically under basic conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Substituted furanones with different functional groups.

Oxidation Reactions: Carboxylic acids or other oxidized derivatives.

Reduction Reactions: Less chlorinated furanone derivatives.

科学的研究の応用

Basic Information

- Molecular Formula : CHClO

- Molecular Weight : 217.4 g/mol

- CAS Registry Number : 77439-76-0

- Appearance : Pale yellow to brown viscous oil

- Solubility : Soluble in water (50.8 mg/mL at pH 2; 43.7 mg/mL at pH 7) and organic solvents .

Stability and Reactivity

MX is stable in acidic solutions but may decompose upon exposure to light or heat. Its octanol/water partition coefficient indicates its hydrophilicity, which is relevant for its behavior in aquatic environments .

Water Quality and Disinfection By-products

MX is primarily investigated within the context of drinking water quality. It forms during the chlorination of drinking water, particularly when organic matter is present. Research indicates that MX concentrations can reach significant levels (up to 80 ng/L) in treated water, raising concerns about mutagenic activity .

Case Study : A study conducted on tap water from 36 surface water systems in Massachusetts revealed that chlorination methods significantly influence MX levels. Chloramination and filtration were found to reduce mutagenic activity effectively, while multiple chlorine applications increased it .

Mutagenicity and Carcinogenicity

MX has been shown to induce gene mutations and inhibit metabolic cooperation in cultured cells, suggesting its potential as a mutagen . In animal studies, particularly with rats, MX has demonstrated dose-dependent carcinogenic effects, leading to tumors in various tissues including the liver and thyroid gland .

Key Findings :

- In male and female rats, MX administration resulted in a combined incidence of thyroid gland follicular cell adenoma and carcinoma reaching 90% .

- Increased incidences of liver adenoma and carcinoma were also observed, particularly at higher doses .

Regulatory Concerns

Due to its identified risks, MX has been placed under scrutiny by health organizations. It is classified as a high carcinogenicity concern under Proposition 65 in California, prompting further investigations into its presence in drinking water supplies and potential health implications for humans .

Analytical Methods for Detection

Detecting MX in environmental samples poses challenges due to its trace levels and thermolability. Advanced analytical techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are employed for accurate measurement. Derivatization methods are often necessary to enhance detection sensitivity due to interference from other contaminants present in chlorinated water .

Summary of Research Applications

作用機序

The mechanism of action of 3-Chloro-4-(dichloromethyl)-2(5H)-furanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated furanone structure allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modulation of their activity. This interaction can disrupt essential biological pathways, resulting in antimicrobial or antifungal effects.

類似化合物との比較

Similar Compounds

- 3-Chloro-4,5-dimethoxybenzoic acid

- Benzoyl chloride, 3-chloro-4-(dichloromethyl)

Comparison

3-Chloro-4-(dichloromethyl)-2(5H)-furanone is unique due to its furanone core structure, which imparts distinct reactivity and biological activity compared to other chlorinated aromatic compounds

生物活性

3-Chloro-4-(dichloromethyl)-2(5H)-furanone, commonly referred to as MX, is a synthetic compound primarily known as a disinfection byproduct formed during the chlorination of drinking water. Its biological activity has garnered significant attention due to its mutagenic and potential carcinogenic properties. This article delves into the biological activity of MX, summarizing key research findings, mechanisms of action, and implications for human health.

Chemical Structure and Properties

MX is characterized by its furanone ring structure with chlorine and dichloromethyl substituents. The presence of these halogen groups contributes to its reactivity and biological effects.

| Property | Description |

|---|---|

| Chemical Formula | C₅Cl₃O |

| Molecular Weight | 197.41 g/mol |

| Appearance | Colorless liquid |

| Solubility | Soluble in organic solvents |

Mutagenicity and Carcinogenicity

Research indicates that MX exhibits significant mutagenic properties. Studies have shown that it can induce gene mutations in bacterial and mammalian cells, raising concerns about its potential carcinogenic effects. For instance, a study demonstrated a dose-dependent increase in tumor incidence among rats exposed to MX through drinking water, highlighting its role as a potent carcinogen .

In vitro assays using BALB/c 3T3 cells have revealed that MX possesses both initiating and promoting activities in carcinogenesis. Specifically, it has been shown to inhibit metabolic cooperation in co-culture systems, which is indicative of its disruptive effects on cellular communication and function .

The mechanism by which MX exerts its biological effects primarily involves its reactivity as an electrophile. It can form covalent bonds with nucleophilic sites on biomolecules, including DNA and proteins. This interaction can lead to modifications that result in mutations or disruptions in normal cellular processes.

Additionally, studies have indicated that MX can interact with sulfhydryl compounds, which may play a role in detoxification pathways within biological systems.

Case Studies and Research Findings

- Animal Studies : In one notable study, rats were administered MX via drinking water, resulting in a statistically significant increase in the incidence of cholangiocarcinoma and other liver lesions . This underscores the compound's potential as a carcinogen.

- In Vitro Assays : A transformation assay using BALB/c 3T3 cells demonstrated that MX could initiate cellular transformation when combined with known carcinogens like 3-methylcholanthrene (MCA) .

- Ames Test : The Ames test conducted on urine samples from rats treated with MX showed mutagenic activity at higher doses, indicating that metabolites of MX may also contribute to its overall mutagenicity .

Environmental Impact

Given that MX is formed during the chlorination of drinking water, its presence raises significant environmental health concerns. Studies have explored its formation under various chlorination conditions, emphasizing the need for monitoring and regulation to mitigate exposure risks .

特性

IUPAC Name |

4-chloro-3-(dichloromethyl)-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl3O2/c6-3-2(4(7)8)1-10-5(3)9/h4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQKLIFDPFSPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)Cl)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021535 | |

| Record name | 3-Chloro-4-(dichloromethyl)-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122551-89-7 | |

| Record name | 3-Chloro-4-(dichloromethyl)-2(5H)-furanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122551-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-(dichloromethyl)-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122551897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-4-(dichloromethyl)-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-4-(DICHLOROMETHYL)-2(5H)-FURANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427RD33L4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-CHLORO-4-(DICHLOROMETHYL)-2-(5H)-FURANONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 3-chloro-4-(dichloromethyl)-2(5H)-furanone (MX) relate to its mutagenic activity?

A: Research indicates that the closed-ring structure of MX plays a crucial role in its mutagenic potential. When compared to its open-ring analog, 2-(dichloromethyl)-3,3-dichloropropenal (TCB), MX exhibits significantly higher mutagenicity in Salmonella typhimurium (TA100) assays. [] This suggests that the ring structure might be essential for interaction with DNA or other cellular targets involved in mutagenesis. Further studies examining the stepwise removal of specific functional groups from MX, like the hydroxyl group and chlorine atoms, reveal a significant decrease in mutagenicity. [] This highlights the importance of these specific structural elements in MX's mutagenic activity.

Q2: How does the stability of this compound (MX) in assay conditions impact its mutagenicity compared to its analogs?

A: While MX demonstrates greater mutagenicity than its open-ring analog TCB and closed-ring analog 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (also known as RMX), this difference is primarily attributed to intrinsic mutagenicity rather than stability. [, ] Although MX exhibits a longer half-life in Vogel-Bonner medium at 38°C compared to RMX and TCB, the disparity in mutagenicity is significantly larger than the difference in their stability. This suggests that while stability might play a minor role, the inherent reactivity of MX, potentially due to its structure, is the dominant factor contributing to its higher mutagenic activity.

Q3: What is the significance of studying the removal of the hydroxyl group and chlorine atoms from 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone in relation to its mutagenicity?

A: Investigating the impact of systematically replacing the hydroxyl group and chlorine atoms in 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone with hydrogen provides valuable insights into the structure-activity relationship of this compound. [] Observing the changes in mutagenicity resulting from these modifications allows researchers to pinpoint the specific structural features essential for the compound's mutagenic activity. This knowledge is crucial for understanding the mechanism of action and for potentially designing less harmful analogs or developing strategies to mitigate the risks associated with this potent mutagen.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。